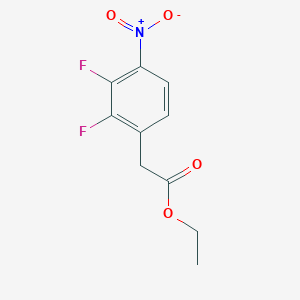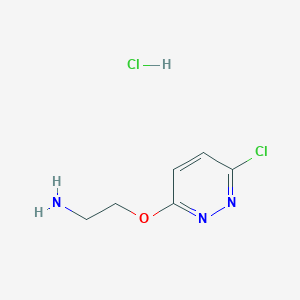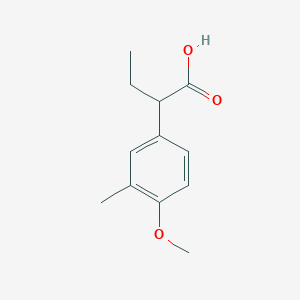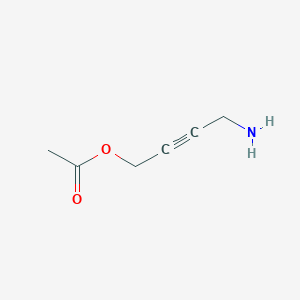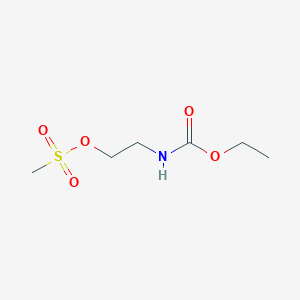
methyl 4-(3-amino-3-methylbutyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 4-(3-amino-3-methylbutyl)benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a phenyl ring substituted with a 3-amino-3-methylbutyl group and an acetate ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-amino-3-methylbutyl)benzoate can be achieved through several methods:
Williamson Ether Synthesis: This method involves the nucleophilic substitution of an alkyl halide with an alkoxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes, where the reactants are mixed in large reactors and the reaction is catalyzed by acids. The product is then purified through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 4-(3-amino-3-methylbutyl)benzoate undergoes various chemical reactions:
Hydrolysis: This reaction breaks the ester bond to form the corresponding alcohol and carboxylic acid.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Aminolysis: Reaction with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Aminolysis: Amines under mild heating.
Major Products
Hydrolysis: 4-(3-Amino-3-methylbutyl)phenol and acetic acid.
Reduction: 4-(3-Amino-3-methylbutyl)phenol.
Aminolysis: 4-(3-Amino-3-methylbutyl)phenyl amide.
Applications De Recherche Scientifique
methyl 4-(3-amino-3-methylbutyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of ester reactions.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the manufacture of fragrances and flavorings due to its ester group.
Mécanisme D'action
The mechanism of action of methyl 4-(3-amino-3-methylbutyl)benzoate involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl acetate: An ester of phenol and acetic acid.
Isoamyl acetate: Known for its banana-like odor and used in flavorings.
Uniqueness
methyl 4-(3-amino-3-methylbutyl)benzoate is unique due to the presence of the 3-amino-3-methylbutyl group, which imparts distinct chemical properties and potential biological activities compared to other esters.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
methyl 4-(3-amino-3-methylbutyl)benzoate |
InChI |
InChI=1S/C13H19NO2/c1-13(2,14)9-8-10-4-6-11(7-5-10)12(15)16-3/h4-7H,8-9,14H2,1-3H3 |
Clé InChI |
XZWRWPUVHIYQSE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC1=CC=C(C=C1)C(=O)OC)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

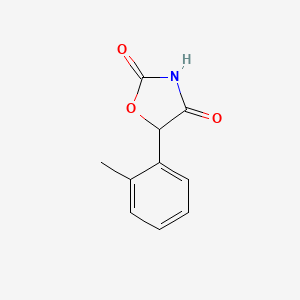


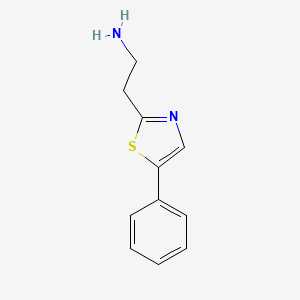
![benzyl (2S,4R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B8455553.png)
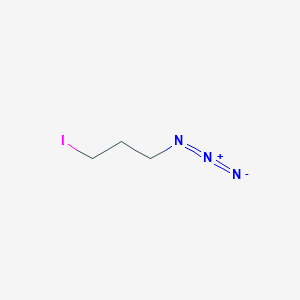
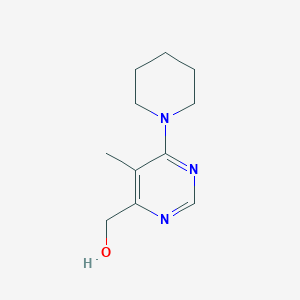
![(3-Fluorophenyl){2-[(3-nitropyridin-2-yl)amino]phenyl}methanone](/img/structure/B8455576.png)

